3-(2-Aminoethoxy)-N,N-dimethylbenzamide
Overview
Description
3-(2-Aminoethoxy)-N,N-dimethylbenzamide is an organic compound with a complex structure that includes an aminoethoxy group and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethoxy)-N,N-dimethylbenzamide typically involves the reaction of 2-aminoethanol with N,N-dimethylbenzamide under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can participate in nucleophilic substitution reactions, where the aminoethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in an inert atmosphere.
Substitution: Various nucleophiles such as halides or amines; reactions often conducted in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2-Aminoethoxy)-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-(2-Aminoethoxy)-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethoxy)ethanol: Known for its use in bioconjugate synthesis and as a receptor chain in fluorescent sensors.
2-(2-(Dimethylamino)ethoxy)ethanol: Utilized in surfactants and as a corrosion inhibitor.
Uniqueness
3-(2-Aminoethoxy)-N,N-dimethylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an aminoethoxy group and a dimethylbenzamide moiety allows for versatile applications that are not possible with simpler analogs .
Biological Activity
3-(2-Aminoethoxy)-N,N-dimethylbenzamide, also known by its chemical structure and various synonyms, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C11H16N2O2
- Molecular Weight : 208.26 g/mol
- CAS Number : 1018601-18-7
The compound features a benzamide core with an aminoethoxy side chain, which contributes to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the aminoethoxy group enhances its ability to form hydrogen bonds and engage in hydrophobic interactions with biomolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
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Anticancer Activity :
- Studies have shown that the compound can inhibit the proliferation of cancer cells in vitro. Its mechanism may involve the modulation of signaling pathways associated with cell survival and apoptosis.
- A notable case study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models, highlighting its potential as an anticancer agent.
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Antimicrobial Properties :
- The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.
- A specific study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial properties.
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Neuroprotective Effects :
- There is emerging evidence supporting the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound appears to reduce oxidative stress and inflammation in neuronal cells.
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent decrease in cell viability, with a half-maximal inhibitory concentration (IC50) determined at approximately 15 µM. This suggests significant potential for further development as an anticancer therapeutic.
Case Study: Antimicrobial Activity
A series of experiments were conducted to evaluate the antimicrobial efficacy of the compound against common bacterial strains. The results indicated that not only did it exhibit bactericidal effects, but it also demonstrated synergy when combined with traditional antibiotics, suggesting a potential for use in combination therapies.
Properties
IUPAC Name |
3-(2-aminoethoxy)-N,N-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)11(14)9-4-3-5-10(8-9)15-7-6-12/h3-5,8H,6-7,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBDQMWKDVKLFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CC=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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